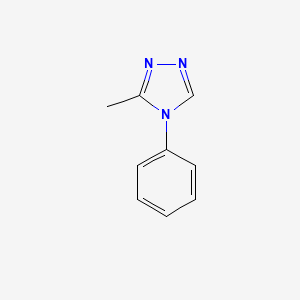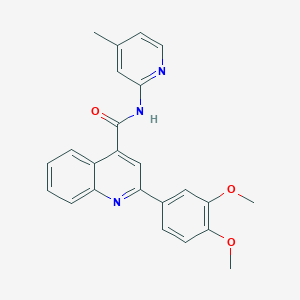
3-methyl-4-phenyl-4H-1,2,4-triazole
Übersicht
Beschreibung
3-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound with a triazole nucleus. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. There are two tautomeric forms of triazole: 1,2,3-triazole and 1,2,4-triazole , depending on the position of the nitrogen atoms in the ring . This compound exhibits versatile biological activities due to its ability to bind with various enzymes and receptors in the biological system.
Synthesis Analysis
The synthesis of This compound involves the combination of appropriate precursors. Detailed synthetic pathways and reaction conditions can be found in relevant literature. Researchers have explored various methods to access triazole derivatives, including cyclization reactions, click chemistry, and functional group transformations .
Molecular Structure Analysis
The molecular formula of This compound is C₈H₈N₄ . Its structure consists of a triazole ring with a methyl group (CH₃) at position 3 and a phenyl group (C₆H₅) at position 4. The arrangement of atoms and bonds within the ring determines its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as substitution, oxidation, and cyclization. These reactions lead to the formation of derivatives with altered pharmacological properties. Researchers have explored the modification of the triazole moiety to enhance its biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1,2,4-Triazole derivatives, such as 3-methyl-4-phenyl-4H-1,2,4-triazole, are utilized in the synthesis of various heterocycles. Their ability to form coordination modes through nitrogen donor atoms makes them valuable for constructing metal complexes with intriguing structures and specific magnetic properties. These metal complexes have potential applications in molecular-based memory devices, displays, and optical switches due to their spin crossover properties (Şahin et al., 2008).
Antimicrobial Applications
Triazole derivatives have been enhanced pharmacologically by introducing various substituents, demonstrating significant antimicrobial activities. For instance, halogen-substituted 1,2,4-triazoles have been found to be effective antimicrobial agents, showcasing the versatility of triazole chemistry in developing new antimicrobial compounds (Desabattina, 2014).
Anticonvulsant Activity
Some triazole derivatives have been synthesized and evaluated for their anticonvulsant activity. This research indicates the potential of triazole compounds in the development of new anticonvulsant drugs, with specific derivatives exhibiting promising results in various models of seizure and convulsion (Küçükgüzel et al., 2004).
Urease and Anti-Proliferative Activity
The synthesis of 1,2,4-substituted triazoles has been explored for their urease and anti-proliferative activities. Certain derivatives have shown significant results as urease inhibitors and exhibit potential as anti-proliferative agents, highlighting their possible applications in medicinal chemistry (Ali et al., 2022).
Organometallic Complexes
Triazole-based organosulfur and -selenium ligands have been used to create half-sandwich Ruthenium(II) complexes. These complexes are characterized by their unique structures and have been explored for catalytic oxidation and transfer hydrogenation applications, showing the adaptability of triazole derivatives in organometallic chemistry (Saleem et al., 2013).
Corrosion Inhibition
Triazole derivatives have been studied for their potential in corrosion inhibition, especially for protecting mild steel in acidic environments. These compounds have shown effective inhibition performance, adhering to the surface of mild steel and preventing corrosion, which is crucial in industrial applications (Bentiss et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-methyl-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-8-11-10-7-12(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXYXLMSIWWFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480913 | |
| Record name | ST092621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13576-42-6 | |
| Record name | ST092621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3481574.png)
![N-[2-(aminocarbonyl)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3481582.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3481588.png)
![2-(4-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B3481604.png)
![N-[3-(acetylamino)phenyl]-2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3481606.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B3481612.png)
![methyl 2-[(2,6-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3481619.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(4-ethylphenyl)quinoline](/img/structure/B3481623.png)

![2-(2-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3481637.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B3481644.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3481661.png)
![methyl [5-chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3481665.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3481672.png)
